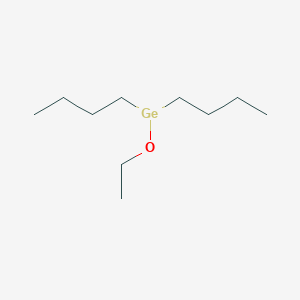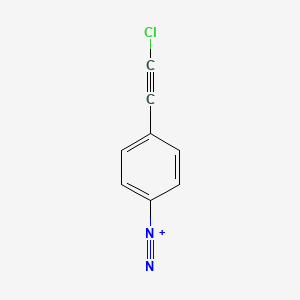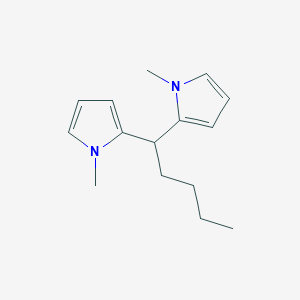
3-(3,5-Difluoroanilino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Difluoroanilino)benzoic acid is an organic compound with the molecular formula C13H9F2NO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms and an anilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluoroanilino)benzoic acid typically involves the following steps:
Preparation of 3,5-Difluoroaniline: This can be achieved by reacting 2,4,5-trichloronitrobenzene with an alkali metal fluoride, followed by chlorination and reduction steps.
Coupling Reaction: The 3,5-difluoroaniline is then coupled with benzoic acid derivatives using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluoroanilino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
3-(3,5-Difluoroanilino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Difluoroanilino)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug development .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzoic acid: Similar structure but lacks the anilino group.
3,5-Difluoroaniline: Similar structure but lacks the benzoic acid moiety.
3,5-Dinitrobenzoic acid: Contains nitro groups instead of fluorine atoms.
Uniqueness
3-(3,5-Difluoroanilino)benzoic acid is unique due to the presence of both fluorine atoms and an anilino group, which can impart distinct chemical and biological properties.
Properties
CAS No. |
834911-74-9 |
|---|---|
Molecular Formula |
C13H9F2NO2 |
Molecular Weight |
249.21 g/mol |
IUPAC Name |
3-(3,5-difluoroanilino)benzoic acid |
InChI |
InChI=1S/C13H9F2NO2/c14-9-5-10(15)7-12(6-9)16-11-3-1-2-8(4-11)13(17)18/h1-7,16H,(H,17,18) |
InChI Key |
NZERVRQYDCCWKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC(=CC(=C2)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Methanesulfonyl)-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14191206.png)

![Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl-](/img/structure/B14191212.png)
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole)](/img/structure/B14191215.png)


![4-[4-[2-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14191228.png)

![1-[4'-(Dimethylamino)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14191246.png)



![2-Methyl-5-[(trimethylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14191276.png)
